molecular formula C13H11F2NO B2644465 2-[(2,4-Difluoroanilino)methyl]benzenol CAS No. 303091-09-0

2-[(2,4-Difluoroanilino)methyl]benzenol

Cat. No. B2644465
CAS RN: 303091-09-0
M. Wt: 235.234
InChI Key: YSUXLYPTGOBWLT-UHFFFAOYSA-N
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Description

“2-[(2,4-Difluoroanilino)methyl]benzenol” is a chemical compound with the molecular formula C13H11F2NO . It is a complex organic compound that contains a benzene ring, which is a common structure in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, two fluorine atoms, and an amino group. The exact structure would depend on the specific arrangement and bonding of these atoms .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Development of Novel Fluorescence Probes

2-[(2,4-Difluoroanilino)methyl]benzenol and similar compounds have been explored for their potential in developing novel fluorescence probes. These probes can selectively detect highly reactive oxygen species such as hydroxyl radicals and reactive intermediates of peroxidase, which are crucial in studying biological and chemical applications (Setsukinai et al., 2003).

Energy Disposal in Chemical Reactions

Research into the energy disposal during the abstraction of hydrogen by fluorine atoms from polyatomic molecules, including compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol, has been conducted. This research helps in understanding the role of radical fragments in such reactions, which is significant for various chemical processes (Bogan & Setser, 1976).

Antitumor Properties

Studies have shown that compounds like 2-[(2,4-Difluoroanilino)methyl]benzenol, particularly 2-(4-Aminophenyl)benzothiazoles, demonstrate potent antitumor properties. They can form DNA adducts in sensitive tumor cells, which is a key mechanism in their antitumor activity (Leong et al., 2003).

Catalytic Hydrodeoxygenation

The compound has relevance in catalytic hydrodeoxygenation, a process crucial in refining bio-oils. Studies on methyl-substituted phenols, related to 2-[(2,4-Difluoroanilino)methyl]benzenol, have provided insights into the kinetics and mechanisms of this process, which is vital for developing more efficient catalytic systems (Massoth et al., 2006).

Synthesis of Single Molecule Magnets

Research has also delved into the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets using ligands related to 2-[(2,4-Difluoroanilino)methyl]benzenol. These studies contribute to the development of advanced materials with potential applications in data storage and quantum computing (Costes et al., 2008).

Benzylation of Alcohols

Compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol have been used in developing methods for the benzylation of alcohols, an important reaction in organic synthesis (Poon & Dudley, 2006).

Solute-Solvent Complexation Dynamics

Studies on solute-solvent complexation dynamics, involving compounds similar to 2-[(2,4-Difluoroanilino)methyl]benzenol, have provided valuable insights into rapid chemical exchange processes. This research is important in understanding solute-solvent interactions at the molecular level (Zheng et al., 2005).

Corrosion Inhibition

Research on benzimidazole derivatives, which are structurally related to 2-[(2,4-Difluoroanilino)methyl]benzenol, has shown their effectiveness as corrosion inhibitors. This is particularly relevant in protecting metals like steel in acidic environments (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system, often in a biological context. Without more information or context, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could range from pharmaceuticals to materials science, depending on the properties of the compound .

properties

IUPAC Name

2-[(2,4-difluoroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-10-5-6-12(11(15)7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXLYPTGOBWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluoroanilino)methyl]benzenol

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